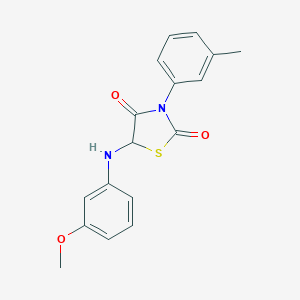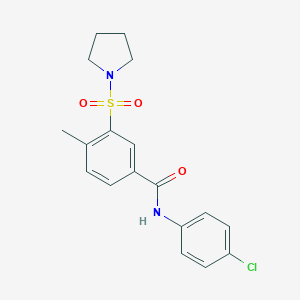
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione, also known as Mitiglinide, is a thiazolidinedione derivative that is used as an antidiabetic drug. It is a potent insulin secretagogue that stimulates insulin secretion from pancreatic β-cells.
Wirkmechanismus
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione stimulates insulin secretion from pancreatic β-cells by binding to the ATP-sensitive potassium (KATP) channels. This leads to depolarization of the β-cells and subsequent influx of calcium ions, which triggers insulin secretion. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has a shorter duration of action compared to other sulfonylurea drugs, which makes it a suitable option for reducing postprandial hyperglycemia.
Biochemical and Physiological Effects:
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has been shown to improve glycemic control in patients with type 2 diabetes mellitus. It reduces postprandial hyperglycemia by stimulating insulin secretion from pancreatic β-cells. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and reduce insulin resistance in patients with type 2 diabetes mellitus.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has several advantages for lab experiments. It has a shorter duration of action compared to other sulfonylurea drugs, which allows for more precise control of insulin secretion. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione is also well-tolerated and has a low risk of hypoglycemia. However, 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has limitations for lab experiments as well. It is not suitable for long-term glycemic control and may not be effective in patients with severe insulin resistance.
Zukünftige Richtungen
There are several future directions for research on 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione. One area of interest is the potential use of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione in combination therapy with other antidiabetic drugs. Another area of interest is the development of new derivatives of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione with improved pharmacological properties. Additionally, the mechanism of action of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione on KATP channels needs further investigation to fully understand its mode of action.
Synthesemethoden
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione is synthesized by reacting 3-m-tolyl-thiazolidine-2,4-dione with 3-methoxyaniline in the presence of a catalyst. The reaction yields 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione as a white crystalline solid with a melting point of 175-177°C.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has been extensively studied for its antidiabetic properties. It has been shown to be effective in reducing postprandial hyperglycemia in patients with type 2 diabetes mellitus. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has also been studied for its potential use in combination therapy with other antidiabetic drugs.
Eigenschaften
Produktname |
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-(3-methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-11-5-3-7-13(9-11)19-16(20)15(23-17(19)21)18-12-6-4-8-14(10-12)22-2/h3-10,15,18H,1-2H3 |
InChI-Schlüssel |
VZOKHIXKOOAONR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)


![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)


![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)